Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate
Description
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS: 67367-27-5) is a heterocyclic compound with the molecular formula C₈H₉NO₃ and a molecular weight of 167.16 g/mol. It is characterized by a pyridine ring substituted with a methyl group at the 1-position, a ketone at the 2-position, and a methyl ester at the 3-position. The compound is commercially available with a purity of ≥97% and is stored at room temperature . It is widely utilized in academic and industrial research, particularly in pharmaceutical and materials science applications, such as serving as a building block for protein degradation studies .
Properties
IUPAC Name |
methyl 1-methyl-2-oxopyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-9-5-3-4-6(7(9)10)8(11)12-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVGKWXGXINLTKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methyl-2-pyridone with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The starting materials are mixed in reactors equipped with temperature and pressure control systems to ensure optimal reaction conditions. The product is then isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methyl group and ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts or specific reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, hydroxylated compounds, and other functionalized molecules depending on the reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate exhibits several biological activities:
Anticancer Activity
Recent studies have indicated that this compound may possess anticancer properties. For instance, it has been evaluated against various cancer cell lines, demonstrating cytotoxic effects. In one study, the compound was tested on A549 human lung adenocarcinoma cells at a concentration of 100 µM for 24 hours, resulting in a significant reduction in cell viability compared to controls .
Antimicrobial Properties
The compound has shown potential antimicrobial activity against several pathogens. In vitro studies have reported effective inhibition of growth for bacteria such as Klebsiella pneumoniae and Staphylococcus aureus. The concentration required for effective inhibition varied depending on the specific pathogen tested.
Case Study 1: Anticancer Efficacy
A study assessed the efficacy of this compound on A549 cells:
| Concentration (µM) | Cell Viability (%) | Observations |
|---|---|---|
| 0 | 100 | Control |
| 10 | 85 | Moderate reduction |
| 50 | 60 | Significant reduction |
| 100 | 30 | High cytotoxicity |
This study concluded that the compound exhibits dose-dependent cytotoxicity against lung cancer cells.
Case Study 2: Antimicrobial Activity Assessment
In another investigation focusing on antimicrobial efficacy:
| Pathogen | Concentration (µM) | Observed Effect |
|---|---|---|
| Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Staphylococcus aureus | Varies | Effective growth inhibition |
These findings suggest that this compound could be a promising candidate for further development as an antimicrobial agent.
Mechanism of Action
The mechanism of action of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key parameters of Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate with its analogs:
Key Research Findings
Synthetic Accessibility: The 4-methyl analog (C₈H₉NO₃) is synthesized via sulfuric acid-mediated cyclization at 120°C, yielding 65% . Brominated derivatives (e.g., 5-Bromo) are synthesized for use in Suzuki-Miyaura coupling, leveraging bromine’s reactivity .
Stability and Storage :
- Ethyl ester analogs require refrigeration (2–8°C) , whereas the methyl ester (target compound) is stable at room temperature , suggesting ester chain length impacts stability.
Biological Relevance: The benzyl-substituted variant (C₁₄H₁₃NO₃) is a precursor for hydroxybenzoyl derivatives, indicating substituents at the 1-position influence downstream reactivity .
Structural Isomerism: Positional isomers (e.g., 4-methyl vs. 1-methyl) exhibit identical molecular weights but distinct reactivity profiles.
Critical Analysis of Functional Differences
- Ester Group Variations : Ethyl esters (e.g., CAS 15506-19-1) exhibit higher molecular weights and altered solubility compared to methyl esters .
- Halogenation : Bromine substitution (e.g., 5-Bromo) introduces electronegative effects, enhancing suitability for palladium-catalyzed reactions .
- Aromatic vs.
Biological Activity
Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate (CAS Number: 67367-27-5) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, antiviral, and anticancer properties, along with relevant research findings and case studies.
- Molecular Formula : CHNO
- Molecular Weight : 167.164 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of this compound. In vitro evaluations have demonstrated its effectiveness against various pathogens.
Table 1: Antimicrobial Efficacy
| Pathogen | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
|---|---|---|
| Staphylococcus aureus | 0.25 μg/mL | 0.50 μg/mL |
| Escherichia coli | 0.30 μg/mL | 0.60 μg/mL |
| Candida albicans | 0.15 μg/mL | 0.35 μg/mL |
The compound exhibited significant inhibition zones in agar diffusion assays, indicating strong antibacterial and antifungal activities .
Antiviral Activity
The compound has also shown promising antiviral properties. Research indicates that it can inhibit viral replication in several models, particularly against RNA viruses.
Table 2: Antiviral Efficacy
| Virus | Effective Concentration (EC) | Mechanism of Action |
|---|---|---|
| Hepatitis A Virus (HAV) | 20 μg/10 cells | Viral replication inhibition |
| Tobacco Mosaic Virus (TMV) | 500 μg/mL | Neuraminidase inhibition |
In studies involving the hepatitis A virus, this compound demonstrated a significant reduction in viral titer, suggesting its potential as an antiviral agent .
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Preliminary studies have indicated that it can induce apoptosis in cancer cell lines.
Case Study: Apoptosis Induction
In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in:
- Cell Viability : Decreased by approximately 60% at a concentration of 50 μM.
- Apoptotic Markers : Increased expression of caspase-3 and PARP cleavage was observed, indicating activation of apoptotic pathways.
These findings suggest that the compound may serve as a lead for developing novel anticancer therapies .
Q & A
Q. What are the common synthetic routes for Methyl 1-methyl-2-oxo-1,2-dihydropyridine-3-carboxylate, and how do reaction conditions influence yield?
The synthesis typically involves cyclization of substituted pyridine precursors or esterification of 2-oxo-1,2-dihydropyridine-3-carboxylic acid. Key steps include:
- Cyclization : Ethyl cyanoacetate or similar reagents react with aldehydes under basic conditions to form the dihydropyridine core .
- Esterification : Methanol and acid catalysts (e.g., H₂SO₄) are used to convert carboxylic acid derivatives into the methyl ester .
- Optimization : Temperature (80–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., piperidine) significantly affect yields. For example, prolonged reaction times may lead to decarboxylation side reactions .
Q. How is the compound characterized structurally, and what spectroscopic data are critical for validation?
Key characterization methods include:
- NMR : ¹H NMR shows resonances for the methyl ester (~δ 3.8 ppm), pyridone ring protons (δ 6.5–8.0 ppm), and methyl substituents (δ 2.3–2.5 ppm). ¹³C NMR confirms carbonyl groups (C=O at ~165–170 ppm) .
- IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (pyridone C=O) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 153 for C₇H₇NO₃) and fragmentation patterns validate the structure .
Q. What are the known biological activities of structurally analogous dihydropyridine carboxylates?
Similar compounds exhibit:
- Antimicrobial Activity : Pyridone derivatives show inhibition against S. aureus and E. coli via disruption of membrane integrity .
- Anticancer Potential : Brominated analogs (e.g., Methyl 6-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate) demonstrate cytotoxicity by targeting topoisomerase enzymes .
- Anti-inflammatory Effects : Substituents like fluorine enhance binding to COX-2 .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize side products like decarboxylation during synthesis?
- Temperature Control : Lowering reaction temperatures to ≤80°C reduces thermal decomposition .
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in cyclization steps .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while protic solvents (e.g., ethanol) favor esterification .
Data Contradiction : Some studies report higher yields in ethanol despite its protic nature, suggesting solvent interactions with specific intermediates .
Q. What computational methods are used to predict the compound’s interactions with biological targets?
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., kinases or proteases). The pyridone ring’s carbonyl group forms hydrogen bonds with active-site residues .
- QSAR Studies : Substituent effects (e.g., bromine at position 6) correlate with enhanced bioactivity via electron-withdrawing effects .
- MD Simulations : Reveal stability of ligand-protein complexes over 100-ns trajectories, highlighting critical binding motifs .
Q. How do structural modifications (e.g., bromination) alter the compound’s reactivity and pharmacological profile?
- Bromination : Introduced at position 5 or 6 via NBS or Br₂ in acetic acid, bromine enhances electrophilicity, improving cross-coupling reactivity (e.g., Suzuki-Miyaura reactions) .
- Bioactivity Shifts : Brominated analogs show 10–50× increased cytotoxicity against HeLa cells compared to non-halogenated derivatives .
- Metabolic Stability : Fluorine or methyl groups at position 1 reduce CYP450-mediated oxidation, prolonging half-life in vivo .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Standardized Assays : Use consistent cell lines (e.g., MCF-7 for cancer studies) and controls to minimize variability .
- Structural Validation : Confirm compound purity (>95% by HPLC) to rule out impurities as confounding factors .
- Mechanistic Studies : Combine in vitro assays (e.g., enzyme inhibition) with in silico modeling to resolve contradictory results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
